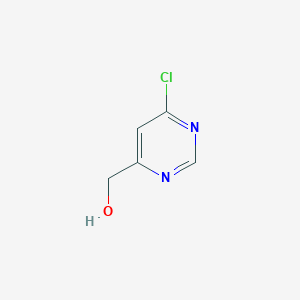

(6-Chloropyrimidin-4-YL)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloropyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODRLAXXPQWIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857193 | |

| Record name | (6-Chloropyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025351-41-0 | |

| Record name | (6-Chloropyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-chloropyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Chloropyrimidin-4-YL)methanol basic properties

An In-depth Technical Guide to (6-Chloropyrimidin-4-YL)methanol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, reactivity, and critical role as a versatile building block in modern medicinal chemistry.

Section 1: Core Properties and Strategic Importance

This compound is a heterocyclic organic compound featuring a pyrimidine core. This structural motif is of paramount importance in pharmaceutical development, as the pyrimidine ring is a cornerstone in a vast array of biologically active molecules, including antiviral and antibacterial agents.[1] The compound's value lies in its bifunctional nature: a reactive chloro-substituent poised for nucleophilic substitution and a primary alcohol group that serves as a handle for further synthetic elaboration.

This unique combination makes it a preferred intermediate for constructing complex molecular architectures, particularly in the targeted synthesis of kinase inhibitors and other advanced therapeutics.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1025351-41-0 | [1][3][4] |

| Molecular Formula | C₅H₅ClN₂O | [1][3][4] |

| Molecular Weight | 144.56 g/mol | [1][4] |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 286.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.05 ± 0.10 (Predicted) | [1] |

| SMILES | C1=C(N=CN=C1Cl)CO | [4][5] |

| InChI Key | BODRLAXXPQWIQM-UHFFFAOYSA-N | [5] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial, as it requires selective manipulation of a multifunctional precursor. A common and logical starting material is 4,6-dichloropyrimidine, a readily available commodity chemical.[6] The core challenge is the selective functionalization of one chloro-position while preserving the other. A robust strategy involves the selective reduction of a carboxylate group, which can be introduced via various methods.

The following protocol outlines a representative, field-proven approach.

Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine

This two-step process involves an initial carboxylation followed by a selective reduction.

Step 1: Synthesis of Ethyl 6-chloropyrimidine-4-carboxylate

-

Rationale: Introducing an ester group at the 4-position provides a precursor that can be selectively reduced to the desired primary alcohol. The conditions for this transformation are chosen to favor mono-substitution.

Step 2: Selective Reduction to this compound

-

Rationale: The choice of reducing agent is critical. A mild hydride donor like sodium borohydride (NaBH₄) is employed. It is powerful enough to reduce the ester to an alcohol but typically will not reduce the pyrimidine ring or cleave the aryl-chloride bond under controlled conditions. The use of methanol as a solvent is common for such reductions.[7]

Synthesis Workflow Diagram

The logical flow from the precursor to the final product is depicted below.

References

- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1pchem.com [1pchem.com]

- 4. This compound | 1025351-41-0 | ARB35141 [biosynth.com]

- 5. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. 4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Insight into Catalysts for Methanol Synthesis - ChemistryViews [chemistryviews.org]

(6-Chloropyrimidin-4-YL)methanol: A Technical Guide to a Key Pharmaceutical Intermediate

Abstract

(6-Chloropyrimidin-4-YL)methanol is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic combination of a reactive chloropyrimidine core and a versatile hydroxymethyl group makes it an indispensable intermediate in the synthesis of high-value therapeutics, particularly in oncology and virology. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust, field-proven synthesis protocol, explores its key chemical reactivities, and presents a case study on its application in the development of advanced Mcl-1 inhibitors. Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a research and development setting.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, famously forming the structural basis of nucleobases uracil, thymine, and cytosine. Beyond this fundamental biological role, substituted pyrimidines are privileged scaffolds found in a vast array of approved drugs. Their nitrogen atoms act as hydrogen bond acceptors, and the ring system serves as a rigid and planar anchor for orienting functional groups toward biological targets. The introduction of a chlorine atom, as seen in this compound, provides a crucial reactive handle for chemists to elaborate the core structure through nucleophilic aromatic substitution (SNAr), a cornerstone of modern drug synthesis. This guide focuses on this specific intermediate, highlighting its role in accelerating the discovery and development of novel therapeutics.[1]

Nomenclature and Physicochemical Properties

Proper identification and understanding of a chemical's properties are critical for its successful application. This compound is consistently identified by its CAS number and IUPAC name. Its key properties are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1025351-41-0 | [2][3] |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | White to yellow solid | |

| Boiling Point | 286.5 ± 25.0 °C (Predicted) | |

| Density | 1.422 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.05 ± 0.10 (Predicted) | |

| SMILES | C1=C(N=CN=C1Cl)CO | |

| InChIKey | BODRLAXXPQWIQM-UHFFFAOYSA-N |

Chemical Structure and Spectroscopic Characterization

The structural arrangement of this compound dictates its reactivity and utility.

Caption: Chemical structure of this compound.

Representative Spectroscopic Data

While experimental spectra should be acquired for each batch, the following table outlines the expected signals for confirmation of the structure.

| Technique | Expected Key Signals |

| ¹H NMR | δ ~9.0 ppm (s, 1H, pyrimidine H-2), δ ~7.5 ppm (s, 1H, pyrimidine H-5), δ ~4.8 ppm (s, 2H, -CH₂-), δ ~5.5 ppm (br s, 1H, -OH, exchangeable with D₂O). |

| ¹³C NMR | δ ~165 ppm (C4), δ ~162 ppm (C6), δ ~158 ppm (C2), δ ~118 ppm (C5), δ ~63 ppm (-CH₂OH). |

| IR (KBr) | 3400-3200 cm⁻¹ (O-H stretch, broad), ~3100 cm⁻¹ (Ar C-H stretch), ~1570, 1550 cm⁻¹ (C=N, C=C stretch), ~1050 cm⁻¹ (C-O stretch), ~800 cm⁻¹ (C-Cl stretch). |

| MS (ESI+) | m/z 145.0 [M+H]⁺, 167.0 [M+Na]⁺. |

Synthesis and Purification

The most direct and scalable synthesis of this compound involves the selective reduction of its corresponding carboxylic acid ester, methyl 6-chloropyrimidine-4-carboxylate. This method avoids harsh reagents and provides good yields of high-purity material.[3]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Methyl 6-chloropyrimidine-4-carboxylate[3]

Materials:

-

Methyl 6-chloropyrimidine-4-carboxylate (1.00 equiv)

-

Sodium borohydride (NaBH₄) (2.75 equiv)

-

Tetrahydrofuran (THF), anhydrous (20 mL / g of starting material)

-

Ethanol (EtOH), anhydrous (2 mL / g of starting material)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Argon), suspend methyl 6-chloropyrimidine-4-carboxylate (e.g., 80 g, 463.58 mmol) in a mixture of anhydrous THF (1600 mL) and anhydrous ethanol (160 mL).

-

Addition of Reducing Agent: Cool the resulting slurry to 0 °C using an ice-water bath. Add sodium borohydride (e.g., 48 g, 1.27 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Workup: Upon completion, cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

-

Extraction: Add water and ethyl acetate to the flask. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a yellow solid (typical yield: ~60%).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive sites, which can often be addressed selectively.

Caption: Key reaction pathways for this compound.

-

Reactivity at C6-Cl: The chlorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of 6-substituted pyrimidines. Furthermore, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.[4]

-

Reactivity at the Hydroxymethyl Group: The primary alcohol is highly versatile. It can be easily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP, TEMPO). It can undergo esterification with carboxylic acids or acid chlorides, or etherification under Williamson conditions. The alcohol can also be converted to a better leaving group (e.g., tosylate, mesylate) for subsequent substitution, or participate directly in reactions like the Mitsunobu reaction to invert stereochemistry or introduce nucleophiles.

Applications in Drug Discovery: An Mcl-1 Inhibitor Case Study

This compound is a crucial intermediate for synthesizing advanced drug candidates.[5][] A prominent example is its use in the preparation of macrocyclic inhibitors of Myeloid Cell Leukemia 1 (Mcl-1).[4] Mcl-1 is an anti-apoptotic protein that is overexpressed in many cancers, making it a high-value therapeutic target.

In a patented synthetic route, this compound is coupled with a complex phenolic intermediate via a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction.[4] In this key step, the chlorine atom on the pyrimidine ring is displaced by the phenolic oxygen, forming a diaryl ether linkage. This reaction demonstrates the compound's utility, where the chloro group serves as the essential reactive site to connect two major fragments of the final macrocyclic drug molecule. The hydroxymethyl group is carried through this step and is likely utilized for further modifications or as a key binding feature in the final active pharmaceutical ingredient (API).

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification:

-

Safe Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]

-

Avoid breathing dust, fumes, or vapors.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed and sealed.

-

Store locked up and away from incompatible materials.[2] Recommended storage conditions are often refrigerated (2-8°C) or frozen (-20°C) under an inert atmosphere.

-

-

First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.

-

Conclusion

This compound stands out as a high-value, versatile, and enabling chemical intermediate for the pharmaceutical industry. Its dual functionality allows for a wide range of synthetic transformations, making it an ideal starting point for the construction of complex molecular architectures. The robust and scalable synthesis, combined with its proven utility in creating targeted therapeutics like Mcl-1 inhibitors, ensures its continued importance in drug discovery pipelines. Proper understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]

- 2. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 3. 6627-22-1 | Methyl 6-chloropyrimidine-4-carboxylate | Chlorides | Ambeed.com [ambeed.com]

- 4. WO2019035911A1 - Macrocyclic mcl-1 inhibitors and methods of use - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

(6-Chloropyrimidin-4-YL)methanol molecular weight and formula

An In-Depth Technical Guide to (6-Chloropyrimidin-4-YL)methanol: A Key Intermediate in Pharmaceutical Synthesis

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. This structural motif is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. As a functionalized building block, this compound serves as a critical starting material, or intermediate, in the synthesis of more complex molecules targeted for pharmaceutical research and development.[1][2] Its value lies in the strategic placement of three key functional groups: the pyrimidine ring, a reactive chlorine atom, and a primary alcohol (hydroxymethyl group).

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a representative synthetic approach, key applications, and the analytical methods required to ensure its quality and integrity in a research setting.

Physicochemical and Characterization Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below. It is typically supplied as a white to yellow solid with a purity of 98% or higher.[1]

| Property | Value | Source(s) |

| CAS Number | 1025351-41-0 | [1][3][4][5] |

| Molecular Formula | C₅H₅ClN₂O | [1][3][4][6] |

| Molecular Weight | 144.56 g/mol | [1][3][4] |

| Appearance | White to yellow solid | [1] |

| Boiling Point | 286.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.05 ± 0.10 (Predicted) | [1] |

| SMILES | OCC1=NC=NC(Cl)=C1 | [3][4] |

Synthesis and Purification

Synthetic Rationale

The synthesis of this compound typically involves the strategic modification of a pre-existing pyrimidine ring. A common and logical approach is the reduction of a more oxidized precursor, such as 6-chloro-pyrimidine-4-carboxylic acid or its corresponding ester. The carboxylic acid itself can often be prepared from a related hydroxypyrimidine, which undergoes chlorination using an agent like phosphoryl chloride (POCl₃), a standard procedure for converting hydroxyl groups on nitrogen-containing heterocycles into chlorides.[7]

The choice of a reducing agent for the ester-to-alcohol conversion is critical. A mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol or methanol) is often preferred. This choice minimizes the risk of reducing the pyrimidine ring or cleaving the C-Cl bond, which could occur with more powerful reagents like lithium aluminum hydride (LiAlH₄).

General Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the preparation and validation of this compound.

Caption: High-level workflow for synthesis and quality control.

General Experimental Protocol: Reduction of an Ester Precursor

This protocol describes a representative, non-optimized procedure. All work must be conducted by qualified personnel in a suitable fume hood.

-

Reaction Setup: To a solution of methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (2.0-3.0 eq) portion-wise. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of water.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers with brine. This step removes residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a versatile scaffold used in the synthesis of APIs.[2][4] Its utility stems from the distinct reactivity of its functional groups:

-

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in ether or ester linkages to connect to other parts of a target molecule.

-

Chloro Group: The chlorine atom is a key reactive site. It can be readily displaced by nucleophiles (e.g., amines, thiols) in SₙAr reactions or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of substituents at the 6-position of the pyrimidine ring.

This dual functionality makes it a valuable intermediate for creating libraries of compounds for screening. It is a raw material for synthesizing high-value pyrimidine products, including potential antibacterial and antiviral drugs.[1] The broader class of pyrimidine-based compounds has been instrumental in developing inhibitors for critical cancer targets, and this chlorinated intermediate provides a key route to novel analogs.[2]

Analytical Quality Control

Ensuring the purity and identity of a starting material is paramount in drug development. A Certificate of Analysis (COA) for this compound should include data from methods such as HPLC, NMR, and MS.[8]

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a self-validating system for determining the purity of a synthesized or purchased batch of this compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm.

Methodology:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested to the same concentration as the primary stock standard.

-

System Suitability: Inject a standard solution multiple times (e.g., n=5). The retention time should have a relative standard deviation (RSD) of <1% and the peak area an RSD of <2%.

-

Analysis: Inject a blank (diluent), followed by the calibration standards and the sample solution.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B (linear gradient)

-

15-17 min: 95% B (hold)

-

17-18 min: 95% to 5% B (return to initial)

-

18-20 min: 5% B (re-equilibration)

-

-

Data Processing: Determine the retention time of the main peak in the sample chromatogram by comparing it to the reference standard. Calculate the purity by the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Handling, Storage, and Safety

-

Storage: For long-term stability, the compound should be stored at -20°C, sealed tightly to protect from moisture.[1]

-

Handling: this compound is intended for research and development purposes only and must be handled by technically qualified individuals wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] Work should be performed in a well-ventilated area or chemical fume hood.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its well-defined structure and dual reactive sites provide chemists with a reliable and versatile platform for synthesizing novel compounds for drug discovery, particularly in the fields of oncology and anti-infective research. The rigorous application of synthetic and analytical protocols, as outlined in this guide, is essential to harnessing its full potential in the development of next-generation therapeutics.

References

- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | 1025351-41-0 | ARB35141 [biosynth.com]

- 5. This compound | 1025351-41-0 [chemicalbook.com]

- 6. 1pchem.com [1pchem.com]

- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 8. 1025351-41-0|this compound|BLD Pharm [bldpharm.com]

- 9. 1025351-41-0 this compound AKSci 3555DV [aksci.com]

An In-depth Technical Guide to 6-Chloro-4-(hydroxymethyl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-4-(hydroxymethyl)pyrimidine, a key heterocyclic building block in medicinal chemistry. This document delves into its chemical and physical properties, details a standard synthesis protocol, explores its reactivity, and discusses its applications as a crucial intermediate in the development of novel therapeutics.

Compound Identification and Chemical Structure

6-Chloro-4-(hydroxymethyl)pyrimidine, also known as (6-chloropyrimidin-4-yl)methanol, is a substituted pyrimidine characterized by a chlorine atom at the 6-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups makes it a versatile reagent in organic synthesis.

Chemical Structure:

Figure 1: Chemical structure of 6-Chloro-4-(hydroxymethyl)pyrimidine.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1025351-41-0 |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Canonical SMILES | C1=C(N=CN=C1Cl)CO |

| InChI Key | BODRLAXXPQWIQM-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 6-Chloro-4-(hydroxymethyl)pyrimidine are crucial for its handling, storage, and application in synthesis. While experimental data is limited, a combination of supplier information and predicted values provides a useful profile.

| Property | Value | Source |

| Appearance | White to yellow solid | [1] |

| Melting Point | Not experimentally determined | |

| Boiling Point | 286.5 ± 25.0 °C | Predicted[1] |

| Density | 1.422 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 13.05 ± 0.10 | Predicted[1] |

| Solubility | No specific data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |

| Storage Conditions | -20°C, sealed from moisture | [1] |

Synthesis of 6-Chloro-4-(hydroxymethyl)pyrimidine

A common synthetic route to 6-Chloro-4-(hydroxymethyl)pyrimidine involves the reduction of a corresponding carboxylic acid ester, such as methyl 6-chloropyrimidine-4-carboxylate. This transformation can be efficiently achieved using a suitable reducing agent.

Reaction Scheme:

Figure 2: General synthesis pathway for 6-Chloro-4-(hydroxymethyl)pyrimidine.

Experimental Protocol: Reduction of Methyl 6-chloropyrimidine-4-carboxylate

This protocol describes a representative procedure for the synthesis of 6-Chloro-4-(hydroxymethyl)pyrimidine.

Materials:

-

Methyl 6-chloropyrimidine-4-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve methyl 6-chloropyrimidine-4-carboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in portions. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 6-Chloro-4-(hydroxymethyl)pyrimidine.

Causality behind Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of esters to alcohols in the presence of other functional groups like the chloro-substituted pyrimidine ring.

-

Solvent: Methanol is a good solvent for both the starting material and the reducing agent and is protic, which facilitates the work-up.

-

Temperature Control: The reaction is performed at low temperatures to control the reactivity of sodium borohydride and minimize potential side reactions.

Chemical Properties and Reactivity

The reactivity of 6-Chloro-4-(hydroxymethyl)pyrimidine is primarily dictated by the chloro substituent on the electron-deficient pyrimidine ring and the primary alcohol of the hydroxymethyl group.

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the 6-position is susceptible to nucleophilic displacement by a variety of nucleophiles. This is a common and powerful method for introducing diverse functionalities onto the pyrimidine core.

Figure 3: Nucleophilic aromatic substitution at the 6-position.

Common nucleophiles for this reaction include amines, thiols, and alkoxides. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile.

Reactions of the Hydroxymethyl Group:

The primary alcohol of the hydroxymethyl group can undergo various transformations, including:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.

-

Halogenation: Replacement of the hydroxyl group with a halogen, often using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Applications in Drug Discovery

6-Chloro-4-(hydroxymethyl)pyrimidine is a valuable building block in the synthesis of pharmaceutically active compounds.[1] Its bifunctional nature allows for the sequential or simultaneous modification at two distinct positions, enabling the creation of diverse chemical libraries for drug screening.

Analytical Characterization

While a comprehensive set of experimental spectral data is not publicly available, the expected NMR signals can be predicted based on the structure.

Expected ¹H NMR Signals:

-

A singlet for the proton at the 2-position of the pyrimidine ring.

-

A singlet for the proton at the 5-position of the pyrimidine ring.

-

A singlet or doublet for the methylene protons of the hydroxymethyl group.

-

A broad singlet for the hydroxyl proton.

Expected ¹³C NMR Signals:

-

Signals corresponding to the carbon atoms of the pyrimidine ring.

-

A signal for the methylene carbon of the hydroxymethyl group.

Safety and Handling

6-Chloro-4-(hydroxymethyl)pyrimidine is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-Chloro-4-(hydroxymethyl)pyrimidine is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its key features include two reactive sites—the chloro-substituted pyrimidine ring amenable to nucleophilic aromatic substitution and a primary alcohol that can be readily functionalized. This dual reactivity allows for the synthesis of a wide range of complex molecules with potential therapeutic applications. While a comprehensive set of experimental physicochemical data is not yet available, its established synthetic utility and favorable chemical properties ensure its continued importance in the pursuit of novel drug candidates.

References

(6-Chloropyrimidin-4-YL)methanol CAS number 1025351-41-0

An In-depth Technical Guide to (6-Chloropyrimidin-4-YL)methanol CAS Number: 1025351-41-0

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block, distinguished by its reactive chloropyrimidine core and a versatile hydroxymethyl group. This guide offers a comprehensive technical overview of this intermediate, designed for professionals in pharmaceutical research and medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and the strategic application of its unique reactivity in the design of novel therapeutics. This document is structured to serve as a practical reference, elucidating the compound's properties, providing robust experimental protocols, and contextualizing its role as a key starting material for advanced drug discovery programs, particularly in the synthesis of targeted covalent inhibitors and diverse compound libraries.

Chapter 1: Foundational Knowledge: Identification and Properties

A thorough understanding of a chemical intermediate begins with its fundamental properties. This chapter establishes the identity of this compound and summarizes its key physicochemical characteristics.

Nomenclature and Chemical Identifiers

Precise identification is critical for sourcing, regulatory documentation, and literature review. The compound is recognized by several identifiers across various chemical databases and suppliers.

| Identifier Type | Value |

| CAS Number | 1025351-41-0[1][2][3] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₅H₅ClN₂O[1][2] |

| Synonyms | 6-Chloro-4-hydroxymethylpyrimidine, 4-Pyrimidinemethanol, 6-chloro-[4] |

| MDL Number | MFCD20482236[2][3] |

| InChI Key | BODRLAXXPQWIQM-UHFFFAOYSA-N[5] |

| Canonical SMILES | C1=C(N=CN=C1Cl)CO[3][5] |

Physicochemical and Spectroscopic Data

The physical and predicted properties of the compound dictate its handling, reaction conditions, and analytical approach. It is typically supplied as a white to yellow solid with a purity of 95-98%.[1][4][6]

| Property | Value | Source |

| Molecular Weight | 144.56 g/mol | [1][3] |

| Appearance | White to yellow solid | [1] |

| Boiling Point (Predicted) | 286.5 ± 25.0 °C | [1] |

| Density (Predicted) | 1.422 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.05 ± 0.10 | [1] |

| XlogP (Predicted) | 0.3 | [5] |

| Solubility | Data not widely published; likely soluble in polar organic solvents like DMSO, DMF, and alcohols.[7] | N/A |

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[8] As a 1,3-diazine, its nitrogen atoms act as hydrogen bond acceptors and influence the electronic properties of the ring, making it a versatile scaffold for interacting with biological targets.[9] The presence of a chlorine atom, as in this compound, provides a crucial reactive handle for synthetic elaboration, a feature that is highly sought after in modern drug design.[8][10] This compound, therefore, is not merely an intermediate but a strategic entry point into vast chemical spaces for targeting kinases, viruses, and bacteria.[1][11]

Chapter 2: Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Pathway

The most logical approach to this compound involves the selective reduction of a more oxidized precursor, such as an aldehyde or a carboxylic acid ester. These precursors can be derived from commercially available dichloropyrimidines. The key challenge lies in the selective functionalization at the C4 position while retaining the C6 chlorine.

Caption: A proposed two-step synthesis from 4,6-dichloropyrimidine.

Detailed Synthetic Protocol: A Field-Tested Approach

This protocol describes the reduction of a hypothetical but highly plausible precursor, 6-chloropyrimidine-4-carbaldehyde.

Objective: To synthesize this compound via selective reduction.

Materials:

-

6-Chloropyrimidine-4-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for elution

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-chloropyrimidine-4-carbaldehyde in anhydrous methanol (approx. 0.1 M concentration).

-

Controlled Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride portion-wise over 15 minutes.

-

Causality Insight: Performing the reaction at 0 °C and adding the reducing agent slowly helps to control the exotherm and prevent over-reduction or side reactions. NaBH₄ is a mild reducing agent, ideal for selectively reducing aldehydes in the presence of the pyrimidine ring.

-

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup and Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C until gas evolution ceases.

-

Causality Insight: The bicarbonate solution neutralizes any acidic byproducts and hydrolyzes the borate esters formed during the reaction, facilitating product extraction.

-

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Trustworthiness Check: The brine wash removes residual water from the organic phase, ensuring efficient drying by the MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Chapter 3: Analytical Characterization and Quality Control

Confirming the identity, purity, and stability of the synthesized material is non-negotiable. A multi-pronged analytical approach ensures that the intermediate meets the stringent requirements for subsequent use in drug development.

A Self-Validating Analytical Workflow

A logical workflow ensures that each analytical technique provides complementary information to build a complete profile of the compound.

Caption: A comprehensive workflow for analytical validation.

Expected Spectroscopic and Chromatographic Profiles

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The spectrum should show distinct signals corresponding to the different protons. Expected peaks include a singlet for the pyrimidine proton at C2, a singlet for the proton at C5, a doublet or triplet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The spectrum will display five distinct carbon signals, with the chlorinated carbons (C4, C6) shifted downfield. The methylene carbon will appear upfield.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 145.0. A characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) must be observed, providing definitive evidence of the compound's composition.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands expected include a broad O-H stretch around 3300 cm⁻¹, C-H stretches for the aromatic ring, C=N and C=C stretching frequencies characteristic of the pyrimidine ring (1500-1600 cm⁻¹), and a C-Cl stretch in the fingerprint region.

Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assay

Objective: To determine the purity of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile/Water (1:1) |

Self-Validation: The purity is calculated by the area percent method. A sharp, symmetrical peak should be observed. The method's robustness can be confirmed by slightly varying the flow rate and temperature to ensure consistent results.

Chapter 4: Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two distinct functional handles: the electrophilic pyrimidine ring and the nucleophilic/modifiable methanol group.

The Chlorine Substituent: A Gateway for Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the second nitrogen atom and the chlorine's inductive effect, makes the C6 position highly susceptible to nucleophilic attack. This SNAr reaction is a cornerstone of its application.[8]

Caption: Generalized mechanism of SNAr on the pyrimidine ring. (Note: Placeholder images used for complex chemical structures).

This reaction is fundamental for coupling amines, thiols, and other nucleophiles to the pyrimidine core, enabling the rapid generation of compound libraries.

Applications in Targeted Therapeutics

-

Covalent Kinase Inhibitors: Chloropyrimidines have emerged as effective "warheads" for covalent inhibitors that target non-catalytic cysteine residues in kinases.[11][14] The SNAr reaction with the cysteine thiol forms a permanent, irreversible bond, leading to high potency and prolonged duration of action. This compound is an ideal starting point for such inhibitors, where the methanol group can be elaborated into a scaffold that provides selectivity for the target kinase.[15]

-

Antiviral and Antibacterial Agents: The pyrimidine nucleus is a known pharmacophore in antimicrobial agents.[1][10] This intermediate allows for the synthesis of derivatives that can interfere with microbial metabolic pathways. The hydroxymethyl group can be oxidized, esterified, or used as an attachment point for other pharmacophores to modulate activity and pharmacokinetic properties.

Chapter 5: Safety, Handling, and Storage

Responsible laboratory practice requires a thorough understanding of the hazards associated with any chemical.

GHS Hazard Identification

The compound should be handled with appropriate care, as it is classified as an irritant.[4][16]

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| STOT SE (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment: Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[4][16]

-

Handling Precautions: Avoid breathing dust.[16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[4] For long-term stability, storage at -20°C is recommended, protected from moisture.[1]

-

Incompatibilities: Avoid strong oxidizing agents.[4]

-

Hazardous Decomposition: Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4]

Conclusion

This compound, CAS 1025351-41-0, is far more than a simple catalog chemical. It is a strategically designed intermediate that offers a reliable and versatile entry point for the synthesis of complex, high-value molecules. Its dual functionality—a reactive chlorine atom primed for SNAr chemistry and a modifiable hydroxymethyl group—makes it an invaluable asset for medicinal chemists. By understanding its synthesis, analytical validation, core reactivity, and safe handling, researchers can fully leverage its potential to accelerate the discovery and development of next-generation therapeutics.

References

- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]

- 2. 1pchem.com [1pchem.com]

- 3. This compound | 1025351-41-0 | ARB35141 [biosynth.com]

- 4. aksci.com [aksci.com]

- 5. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. 1025351-41-0 this compound AKSci 3555DV [aksci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. heteroletters.org [heteroletters.org]

- 10. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrimidine synthesis [organic-chemistry.org]

- 13. bu.edu.eg [bu.edu.eg]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectral Analysis of (6-Chloropyrimidin-4-YL)methanol

This guide provides an in-depth analysis of the spectral data for (6-chloropyrimidin-4-yl)methanol, a key intermediate in pharmaceutical and fine chemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is on the practical application of these techniques for structural elucidation and quality control, grounded in established scientific principles.

Introduction to this compound

This compound (C₅H₅ClN₂O) is a heterocyclic building block of significant interest in medicinal chemistry.[2] Its pyrimidine core is a scaffold found in numerous biologically active molecules, making this compound a valuable precursor in the synthesis of novel therapeutics.[3] Accurate structural confirmation is paramount, and a multi-spectroscopic approach provides the necessary rigor.

Molecular Structure:

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.[4] It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the mapping of the molecular framework.[5]

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for this compound is based on established chemical shift values for substituted pyrimidines and related heterocyclic compounds.[6][7]

| ¹H NMR Data (Predicted) | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.9 | Singlet (s) | 1H |

| H-5 | ~7.5 | Singlet (s) | 1H |

| -CH₂- | ~4.8 | Singlet (s) | 2H |

| -OH | ~5.5 | Broad Singlet (s) | 1H |

| ¹³C NMR Data (Predicted) | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4 | ~168 |

| C-5 | ~120 |

| C-6 | ~162 |

| -CH₂- | ~65 |

Interpretation of NMR Spectra

-

¹H NMR: The spectrum is expected to show four distinct signals. The two downfield singlets are characteristic of protons on the electron-deficient pyrimidine ring. The singlet at approximately 4.8 ppm corresponds to the methylene (-CH₂) protons adjacent to both the aromatic ring and the hydroxyl group. The broad singlet for the hydroxyl proton is concentration and solvent-dependent and will exchange with D₂O.

-

¹³C NMR: Five signals are predicted. The four signals in the aromatic region (120-170 ppm) correspond to the four unique carbon atoms of the pyrimidine ring. The upfield signal at around 65 ppm is attributed to the methylene carbon of the methanol substituent. The carbon attached to the chlorine atom (C-6) and the carbon bearing the methanol group (C-4) are expected to be the most downfield due to the electronegativity of the substituents.[8]

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra for a solid sample like this compound.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[9] Transfer the solution to a 5 mm NMR tube.[10]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[9]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming to ensure sharp, well-resolved peaks.[11]

-

Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments and collect the data.[12]

-

Processing: The raw data (Free Induction Decay) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS).[5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[13] It works on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a unique "fingerprint" of the molecule.[14]

Predicted IR Absorption Data

The predicted IR absorption bands for this compound are based on characteristic frequencies for its functional groups.[15]

| Predicted IR Data | ||

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=N, C=C (ring) | Stretching | 1600-1450 |

| C-O | Stretching | 1260-1000 |

| C-Cl | Stretching | 800-600 |

Interpretation of IR Spectrum

-

A broad absorption band in the 3400-3200 cm⁻¹ region is a clear indicator of the O-H stretching vibration of the alcohol group.[14]

-

Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the pyrimidine ring.

-

The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain a series of sharp peaks corresponding to the C=C and C=N stretching vibrations within the aromatic pyrimidine ring.[3][16]

-

A strong band in the 1260-1000 cm⁻¹ range is indicative of the C-O stretching of the primary alcohol.

-

The presence of the C-Cl bond is confirmed by an absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.[17]

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

For a solid sample, the thin film method is a straightforward and common approach.[18]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[19]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[18]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum to remove any atmospheric or plate-related absorptions.[20]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] For structural elucidation, electron ionization (EI) is often employed, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a predictable manner.[2][22]

Predicted Mass Spectrometry Data

The molecular weight of this compound is 144.56 g/mol . The mass spectrum will show a molecular ion peak and several fragment ions.

| Predicted MS Data | ||

| m/z Value | Proposed Fragment Ion | Significance |

| 144/146 | [C₅H₅ClN₂O]⁺ | Molecular Ion (M⁺) |

| 113/115 | [C₄H₂ClN₂]⁺ | Loss of -CH₂OH |

| 109 | [C₅H₅N₂O]⁺ | Loss of Cl |

| 79 | [C₄H₅N₂]⁺ | Loss of -CH₂OH and Cl |

| 77 | [C₄H₃N₂]⁺ | Further fragmentation |

Note: The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+2 peaks for chlorine-containing fragments.

Interpretation of Mass Spectrum and Fragmentation

The fragmentation of this compound under electron ionization is expected to follow pathways that generate stable ions.[23]

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of this compound.

-

Molecular Ion (m/z 144/146): The molecular ion peak is expected at m/z 144, with a smaller peak at m/z 146 (the M+2 peak) approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

-

Loss of Hydroxymethyl Radical (m/z 113/115): Cleavage of the C-C bond between the pyrimidine ring and the methanol group results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), leading to a fragment at m/z 113/115.

-

Loss of Chlorine Radical (m/z 109): The C-Cl bond can also cleave to lose a chlorine radical (•Cl, 35/37 Da), resulting in a fragment at m/z 109.

-

Formation of [C₄H₅N₂]⁺ (m/z 79): This fragment can arise from the loss of a chlorine radical from the m/z 113/115 fragment. This type of fragmentation is common in benzyl alcohol derivatives.[24]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).[22]

-

Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source.[2] This causes the molecules to lose an electron, forming a molecular ion (M⁺), and to fragment.[25]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.[26]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers in the synthesis and analysis of this important chemical intermediate. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is essential for scientific integrity and regulatory compliance in drug development and chemical research.

References

- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. emerypharma.com [emerypharma.com]

- 6. Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. commons.ggc.edu [commons.ggc.edu]

- 12. materialneutral.info [materialneutral.info]

- 13. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 16. researchgate.net [researchgate.net]

- 17. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. eng.uc.edu [eng.uc.edu]

- 20. homework.study.com [homework.study.com]

- 21. scienceready.com.au [scienceready.com.au]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 26. rroij.com [rroij.com]

A Technical Guide to Determining the Organic Solvent Solubility Profile of (6-Chloropy

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide presents a comprehensive framework for determining the solubility profile of (6-chloropyrimidin-4-yl)methanol, a key pyrimidine intermediate in pharmaceutical development.[1] In the absence of extensive published solubility data for this specific compound, this document provides the theoretical principles, experimental design considerations, and detailed, field-proven protocols necessary for a research team to generate a robust and reliable solubility profile. The focus is on the "gold standard" equilibrium shake-flask method, coupled with modern analytical quantification, to ensure thermodynamic accuracy.[2] This guide is designed to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation, directly impacting process efficiency and the successful progression of drug development timelines.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a drug candidate from discovery to market.[3][4] For active pharmaceutical ingredients (APIs) and their intermediates, like this compound, a well-characterized solubility profile is indispensable.[1] It directly influences:

-

Process Chemistry: Selection of appropriate solvents for reaction media, crystallization, and purification, which impacts yield, purity, and cost.[5]

-

Formulation Development: The ability to formulate a drug for administration, as poor solubility can lead to low bioavailability and therapeutic inefficacy.[3][6]

-

Preclinical Studies: Preparation of dosing solutions for in vitro and in vivo testing requires knowledge of suitable vehicles.[7][8]

This compound is a heterocyclic compound featuring a pyrimidine core, a chloro substituent, and a hydroxymethyl group.[1][9] This combination of a polar alcohol function and a less polar chloropyrimidine ring suggests a nuanced solubility behavior that requires empirical determination across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility Behavior

Understanding the interplay between the solute and solvent is key to designing an effective solubility screen. The principle of "like dissolves like" provides a foundational predictive tool.

2.1 Physicochemical Properties of this compound

| Property | Predicted Value/Observation | Implication for Solubility |

| Molecular Formula | C₅H₅ClN₂O | - |

| Molecular Weight | 144.56 g/mol [1][9] | Low molecular weight generally favors solubility. |

| Polarity | Contains a polar hydroxymethyl group (H-bond donor/acceptor) and a moderately polar chloropyrimidine ring. | Expected to have good solubility in polar protic and polar aprotic solvents. |

| Hydrogen Bonding | The -OH group can act as a hydrogen bond donor, and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. | Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be effective. |

| pKa | 13.05 ± 0.10 (Predicted)[1] | The molecule is weakly acidic, but this is more relevant for aqueous pH-dependent solubility than in most organic solvents. |

2.2 Solvent Selection Strategy

A strategic selection of solvents from different classes is crucial for building a comprehensive profile.[5] The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and dielectric constants.

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; expected to be good solvents. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity and dipole moments, but cannot donate hydrogen bonds. Their interaction will reveal the importance of the solute's H-bond donor capability. |

| Non-Polar | Toluene, Heptane | Unlikely to be good solvents, but important for defining the lower limits of solubility and for applications like anti-solvent crystallization. |

| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Represents a middle ground to identify nuanced solubility behavior. |

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The saturation shake-flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility.[2][10] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3] The following protocol is a self-validating system designed for accuracy and reproducibility, consistent with principles outlined in pharmaceutical guidelines.[11][12][13][14][15]

3.1 Materials and Equipment

-

This compound (solid, purity ≥ 98%)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

3.2 Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[10]

-

Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into its respective vial containing the solid compound.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[7][16]

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. Centrifugation can be used to accelerate this process.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered saturate solution with a suitable mobile phase (or solvent) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[17][18][19][20]

3.3 Diagram of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Method: HPLC-UV for Quantification

A robust and validated HPLC method is crucial for accurate solubility determination. Pyrimidine derivatives are often UV-active, making HPLC-UV a suitable technique.[18]

-

Column: A reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is typically effective.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer) is a common starting point.[17]

-

Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound, which can be determined using a UV-Vis spectrophotometer (e.g., around 275 nm for similar pyrimidine structures).[18]

-

Calibration: A multi-point calibration curve must be prepared using stock solutions of known concentrations to ensure linearity and accuracy. The R² value should be >0.999.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, comparative table. While experimental data for this specific compound is not publicly available, the table below serves as a template for presenting experimentally determined values.

Table 1: Solubility Profile of this compound at 25 °C (Illustrative Template)

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | Non-Polar | 0.1 | e.g., < 0.1 | e.g., < 0.0007 |

| Toluene | Non-Polar | 2.4 | e.g., 1.5 | e.g., 0.010 |

| Dichloromethane | Intermediate | 3.1 | e.g., 25.0 | e.g., 0.173 |

| Ethyl Acetate | Intermediate | 4.4 | e.g., 40.0 | e.g., 0.277 |

| Acetone | Polar Aprotic | 5.1 | e.g., 150.0 | e.g., 1.038 |

| Acetonitrile | Polar Aprotic | 5.8 | e.g., 90.0 | e.g., 0.623 |

| Isopropanol | Polar Protic | 3.9 | e.g., 120.0 | e.g., 0.830 |

| Ethanol | Polar Protic | 4.3 | e.g., 200.0 | e.g., 1.384 |

| Methanol | Polar Protic | 5.1 | e.g., > 300.0 | e.g., > 2.076 |

| DMSO | Polar Aprotic | 7.2 | e.g., > 400.0 | e.g., > 2.768 |

Interpretation: The expected trend, as illustrated in the template, would show low solubility in non-polar solvents, moderate solubility in solvents of intermediate polarity, and high solubility in polar aprotic and especially polar protic solvents. This is consistent with the molecule's structure, which benefits from both dipole-dipole interactions and hydrogen bonding.

5.1 Diagram of Influencing Factors

Caption: Key Solute-Solvent Interactions Governing Solubility.

Conclusion and Authoritative Grounding

This guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility profile of this compound. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate high-quality, reliable data. This data is fundamental for guiding solvent selection in process development and for creating viable formulations in later-stage drug development. The protocols and principles described herein are based on established industry standards and best practices, ensuring that the generated solubility profile will be considered authoritative and suitable for inclusion in regulatory filings.

References

- 1. CAS 1025351-41-0丨this compound from China Manufacturer - Wolfa [wolfabio.com]

- 2. tandfonline.com [tandfonline.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]

- 9. This compound | 1025351-41-0 | ARB35141 [biosynth.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]

- 13. mastercontrol.com [mastercontrol.com]

- 14. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 15. database.ich.org [database.ich.org]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 18. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Chloropyrimidine Derivatives

Introduction: The Significance of the Chlorinated Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and numerous clinically significant molecules.[1][2] The strategic introduction of a chlorine atom onto this privileged structure dramatically enhances its synthetic versatility and biological potential. The chloro group, acting as a reactive handle, facilitates a myriad of chemical transformations, primarily through nucleophilic substitution and cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of diverse libraries of compounds for biological screening.[3] Consequently, chloropyrimidine derivatives have emerged as a prominent class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] This guide provides an in-depth exploration of the key biological activities of chloropyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols employed in their evaluation.

I. Anticancer Activity: Targeting the Machinery of Malignancy

Chloropyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerases to the disruption of cell cycle progression.[7][8]

A. Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism through which chloropyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[6] Many of these compounds are designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several chloropyrimidine derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers, including non-small-cell lung cancer.[9] These inhibitors can effectively block the downstream signaling pathways that drive tumor growth and survival.

-

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many human cancers. Chloropyrimidine-based compounds have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[10]

Beyond kinase inhibition, some chloropyrimidine derivatives have been shown to inhibit other crucial cellular targets:

-